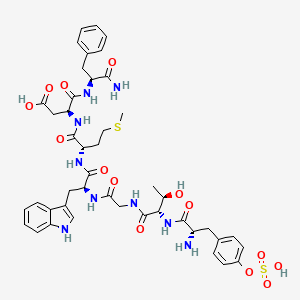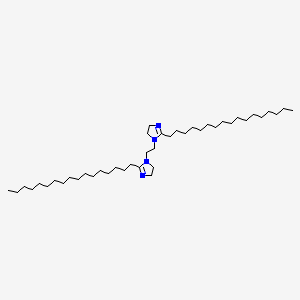
Tetraphenylarsonium (hydrogen dichloride)
説明
Tetraphenylarsonium chloride is an organoarsenic compound with the formula (C6H5)4AsCl . This white solid is the chloride salt of the tetraphenylarsonium cation, which is tetrahedral . It is soluble in polar organic solvents and is often used as a hydrate .
Synthesis Analysis
Tetraphenylarsonium chloride is prepared by neutralization of tetraphenylarsonium chloride hydrochloride, which is produced from triphenylarsine . The synthesis involves several steps, including the reaction of triphenylarsine with bromine, water, phenylmagnesium bromide, and hydrochloric acid .Molecular Structure Analysis
The molecular structure of Tetraphenylarsonium (hydrogen dichloride) is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
Tetraphenylarsonium diisothiocyanatodichlorocobaltate (II) was synthesized by a metathetic pathway . Tetraphenylarsonium halochromates decompose in two exothermic stages, cleaving one Ph-As bond and reducing Cr(VI) to Cr(III) simultaneously .Physical And Chemical Properties Analysis
Tetraphenylarsonium chloride hydrate appears as a white solid . It has a melting point range of 256 - 259 °C / 492.8 - 498.2 °F . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity and acute inhalation toxicity - dusts and mists category 3 .科学的研究の応用
Ion Association and Solvent Interactions
Tetraphenylarsonium (hydrogen dichloride) shows significant interactions with solvents, particularly in its ability to form ion pairs and engage in solvation. For instance, it has been observed to form ion pairs with various halide ions in dichloromethane, suggesting its potential in studying ion association and solvation dynamics. This is evident in research examining its interactions with tetrachloro-and tetrabromoferrate(III) salts, highlighting its role in understanding solvent-acceptor interactions and π-interactions of its phenyl groups with solvents (S. Bait et al., 1978).
Extraction and Analysis of Metallic Ions
Tetraphenylarsonium chloride, a derivative of tetraphenylarsonium, has been employed in the extraction of various metal ions, such as technetium, niobium, and palladium, from solutions. This application is particularly significant in radiochemical studies and spectrophotometric determinations. For example, its use in the solvent extraction of tetrachloronitridotechnetate(VI) ion into chloroform has provided insights into the equilibrium between different technetium species (K. Asahina et al., 1997).
Spectrophotometric Determinations
In analytical chemistry, tetraphenylarsonium chloride has been utilized for the spectrophotometric determination of metals like niobium and palladium. This involves forming aqueous insoluble ion-pairs, which are then extracted into solutions for spectrophotometric analysis. For instance, a method involving tetraphenylarsonium chloride for niobium analysis shows its potential in accurately measuring metal concentrations in various samples (H. Affsprung & Jack L. Robinson, 1967).
Crystal Structure Analysis
The crystal structure of compounds involving tetraphenylarsonium ions provides valuable insights into non-covalent interactions in chemistry. For example, studies on tetraphenylarsonium diisothiocyanatodichlorocobaltate(II) have revealed interesting aspects of hydrogen bonding and CH···π interactions, contributing to the understanding of crystal packing and molecular interactions (R. S. Prasad et al., 2010).
Environmental Analysis
Tetraphenylarsonium chloride has been applied in environmental chemistry, especially in the detection and determination of specific ions in water samples. It has been used for the detection ofperchlorate in sea water, demonstrating its utility in environmental monitoring and analysis. This application is particularly relevant in the context of identifying and quantifying trace elements in marine environments. For example, the formation of visible precipitates of tetraphenylarsonium perchlorate with sea water, and subsequent determination of perchlorate via infra-red absorption spectrophotometry, showcases its effectiveness in environmental analysis (R. Greenhalgh & J. P. Riley, 1961).
Solvation Descriptors and Hydrogen Bond Interactions
Research on tetraphenylarsonium chloride has also contributed to understanding the solvation properties of ions, particularly their hydrogen bond acidity and basicity. This is significant for the study of solvation dynamics and the interaction of ions with different solvents. Studies have suggested that ions like tetraphenylarsonium possess strong hydrogen bond basic properties due to their phenyl groups, enhancing our understanding of solvation processes (M. Abraham & Yuan H. Zhao, 2004).
Thermal Analysis and Decomposition
Tetraphenylarsonium halochromates have been synthesized and characterized, with studies focusing on their thermal behavior and decomposition processes. This research is crucial for understanding the stability and reactivity of such complexes, which can have implications in various chemical and industrial processes (U. Patnaik & J. Muralidhar, 2000).
作用機序
Safety and Hazards
Tetraphenylarsonium chloride hydrate is toxic if swallowed or if inhaled . It is very toxic to aquatic life with long-lasting effects . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
hydron;tetraphenylarsanium;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20As.2ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;2*1H/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNZVTSMUNHRHL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21AsCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraphenylarsonium (hydrogen dichloride) | |
CAS RN |
73003-83-5, 21006-73-5 | |
| Record name | Arsonium, tetraphenyl-, chloride, compd. with hydrochloric acid (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73003-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsonium, tetraphenyl-, (hydrogen dichloride) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021006735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsonium, tetraphenyl-, (hydrogen dichloride) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraphenylarsonium (hydrogen dichloride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





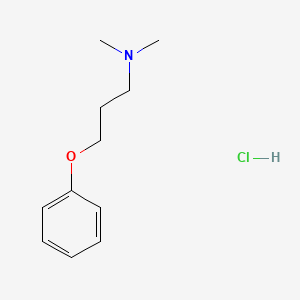
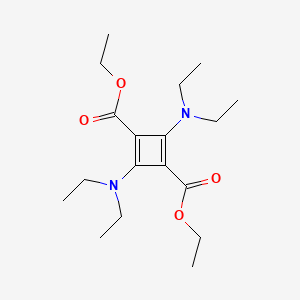



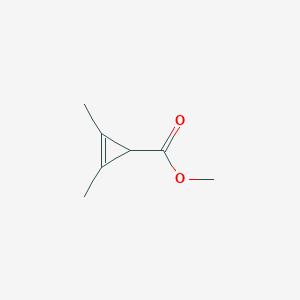

![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-triformyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B3368395.png)
